3-Cyanochromone
Overview
Description
3-Cyanochromone, also known as 4-Oxo-4H-1-benzopyran-3-carbonitrile, is a 3-substituted chromone . It is a cyano substituted 1-benzopyran-4-one, an α,β-unsaturated nitrile, and also an α,β-unsaturated ketone . Its molecule has electron deficiency at 3 sites i.e C (carbon) at the second position, C of cyano, and the carbonyl group .
Synthesis Analysis
A novel protocol for the construction of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines (PCPMDs) from 3-cyanochromone with 1,1-enediamines via an unprecedented cascade reaction has been developed . This involves simply refluxing a mixture of 3-cyanochromone and various types of 1,1-enediamines under the catalysis of silver carbonate . A series of PCPMDs were obtained through a novel cascade reaction involving an amazing electrocyclization mechanism of a cyano group with α,β-unsaturated nitriles .Molecular Structure Analysis
The molecular formula of 3-Cyanochromone is C10H5NO2 . It has an average mass of 171.152 Da and a monoisotopic mass of 171.032028 Da .Chemical Reactions Analysis
3-Cyanochromone reacts with 1,1-enediamines in a silver-catalyzed cascade reaction to synthesize highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines . This reaction involves an electrocyclization mechanism of a cyano group with α,β-unsaturated nitriles .Physical And Chemical Properties Analysis
3-Cyanochromone has a density of 1.3±0.1 g/cm^3 . Its boiling point is 278.3±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.7±3.0 kJ/mol , and the flash point is 119.5±17.6 °C .Scientific Research Applications
1. Silver-Catalyzed Cascade Reactions
- Summary of Application: 3-Cyanochromone is used in the synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines (PCPMDs) via an unprecedented cascade reaction .
- Methods of Application: The reaction involves simply refluxing a mixture of 3-cyanochromone and various types of 1,1-enediamines under the catalysis of silver carbonate . This reaction involves an amazing electrocyclization mechanism of a cyano group with α,β-unsaturated nitriles .
- Results or Outcomes: A series of PCPMDs were obtained through this novel cascade reaction. This protocol can be used for the synthesis of various pyridin-3-yl-substituted complex pyrimidine derivatives, and it is suitable for combinatorial and parallel syntheses of PCPMD drugs or natural-like products .
2. Reaction with Pyridinium Phenacylide
- Summary of Application: 3-Cyanochromone reacts with phenacylpyridinium bromide in the presence of one or two equivalents of potassium carbonate in acetone at reflux .
- Methods of Application: The reaction proceeds through Michael addition of pyridinium phenacylide formed in situ with subsequent opening of the pyrone ring .
- Results or Outcomes: Highly stable ylides were produced in 72-77% yield . The structure of these ylides was confirmed by IR, 1H NMR, and 13C NMR spectroscopy .
3. Spectroscopic and Quantum Computational Investigation
- Summary of Application: 3-Cyanochromone is used in spectroscopic and quantum computational investigations . This includes molecular docking, reduced density gradient analysis, and electron localization function (ELF) analysis .
- Methods of Application: The study involves recording the FT-IR, FT-Raman, NMR, and UV spectra of 3-Cyanochromone at the appropriate ranges . Quantum computations were carried out using the B3LYP method with cc-pVDZ basis sets .
- Results or Outcomes: The fundamental vibrational frequencies were tabulated and assigned . The change in the chemical environment of the compound was studied using NMR chemical shift values . The 13C NMR and 1H NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method . A study on the electronic and optical properties; absorption wavelengths, excitation energy, density of state, dipole moment and frontier molecular orbital energies were also performed .
4. Synthesis of 3-Cyanocoumarins
- Summary of Application: 3-Cyanochromone is used in the synthesis of 3-cyanocoumarins, a well-known subgroup of oxygen-containing heterocyclic compounds that have significant importance in biological and medical sciences .
- Methods of Application: The presence of the cyanide group in 3-cyanocoumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .
- Results or Outcomes: This method has been used for the development of medicinally important other coumarin derivatives . The article provides a brief overview of the synthesis, biological and pharmacological applications of the 3-cyano derivative of coumarins .
5. Synthesis of 6-Chloro-3-cyanochromone
- Summary of Application: 3-Cyanochromone is used in the synthesis of 6-Chloro-3-cyanochromone .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The product, 6-Chloro-3-cyanochromone, is available for purchase, indicating its potential use in various chemical reactions .
Safety And Hazards
3-Cyanochromone is classified as Acute toxicity - Category 3, Oral; Acute toxicity - Category 4, Dermal; Acute toxicity - Category 4, Inhalation . It is toxic if swallowed, harmful if inhaled, and harmful in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
properties
IUPAC Name |
4-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNPLLGXKJESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334606 | |
Record name | 3-Cyanochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanochromone | |
CAS RN |
50743-17-4 | |
Record name | 3-Cyanochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromone-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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